molecular formula C22H16ClF3N4O2 B2527322 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-66-2

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2527322
CAS RN: 941963-66-2
M. Wt: 460.84
InChI Key: IZTJTNXEEBTNIS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16ClF3N4O2 and its molecular weight is 460.84. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity through various assays such as DPPH, ABTS, and FRAP. These complexes exhibit unique supramolecular architectures facilitated by hydrogen bonding, indicating potential in the development of materials with specific chemical and physical properties (Chkirate et al., 2019).

Crystal Structures and Computational Studies

Another study focused on the unexpected synthesis of novel 2-pyrone derivatives, including acetamides, has contributed to our understanding of molecular interactions and stability. Crystal structures were analyzed alongside Hirshfeld surface analysis and computational studies, providing insights into the intermolecular interactions and potential applications of these molecules in various fields (Sebhaoui et al., 2020).

Nonlinear Optical Properties

The nonlinear optical properties of organic crystals, including acetamides, have been investigated to understand their potential in photonic devices. This research highlights the importance of molecular structure in determining the optical behavior of materials, offering pathways for the design of advanced optical switches, modulators, and other photonic applications (Castro et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, which is then coupled with 4-chloro-3-(trifluoromethyl)aniline to form the second intermediate, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-methylphenylhydrazine", "acetic anhydride", "sodium acetate", "4-chloro-3-(trifluoromethyl)aniline", "sodium hydroxide", "ethyl acetate", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid", "a. Dissolve 4-methylphenylhydrazine (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.2 g, 14.6 mmol).", "b. Heat the mixture at 100°C for 2 hours.", "c. Cool the mixture to room temperature and add water (20 mL).", "d. Extract the mixture with ethyl acetate (3 x 20 mL).", "e. Combine the organic layers and wash with water (20 mL) and sodium bicarbonate solution (20 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide", "a. Dissolve 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid (0.5 g, 2.2 mmol) in ethyl acetate (10 mL) and add 4-chloro-3-(trifluoromethyl)aniline (0.7 g, 3.3 mmol) and sodium hydroxide (0.3 g, 7.5 mmol).", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture to room temperature and add water (20 mL).", "d. Extract the mixture with ethyl acetate (3 x 20 mL).", "e. Combine the organic layers and wash with water (20 mL) and sodium bicarbonate solution (20 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide as a yellow solid (0.8 g, 70%)." ] }

CAS RN

941963-66-2

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Molecular Formula

C22H16ClF3N4O2

Molecular Weight

460.84

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H16ClF3N4O2/c1-13-2-4-14(5-3-13)18-11-19-21(32)29(8-9-30(19)28-18)12-20(31)27-15-6-7-17(23)16(10-15)22(24,25)26/h2-11H,12H2,1H3,(H,27,31)

InChI Key

IZTJTNXEEBTNIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

solubility

not available

Origin of Product

United States

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